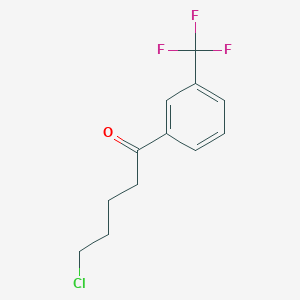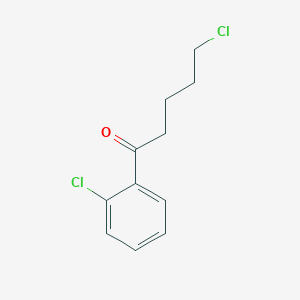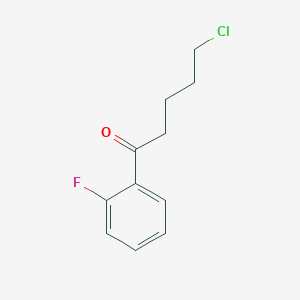
1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with an ethyl group, a hydroxyphenyl group, and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde to form an intermediate, which is then cyclized to form the pyrrole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carboxylic acids can produce alcohols or aldehydes.
科学研究应用
1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 1-Methyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid
- 1-Ethyl-5-(4-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid
- 1-Ethyl-5-(2-methoxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid
Comparison: 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is unique due to the specific positioning of the hydroxyphenyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities or chemical properties, making it a valuable subject of study in various research fields.
属性
IUPAC Name |
1-ethyl-5-(2-hydroxyphenyl)pyrrole-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-15-10(14(19)20)7-9(13(17)18)12(15)8-5-3-4-6-11(8)16/h3-7,16H,2H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWATEREWISEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C2=CC=CC=C2O)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
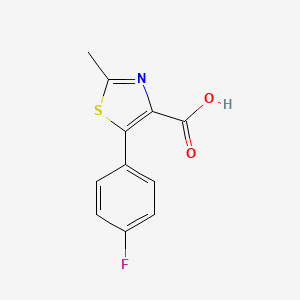
![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)
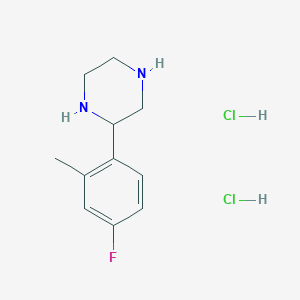
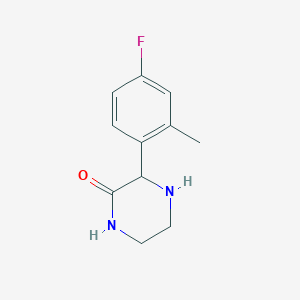
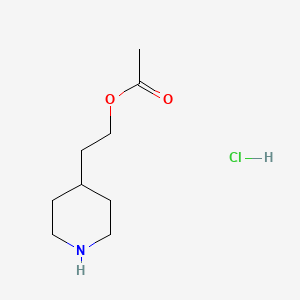
![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)
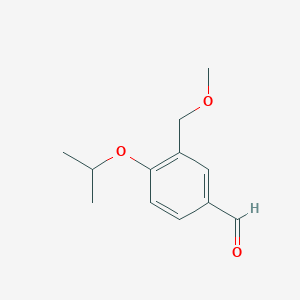
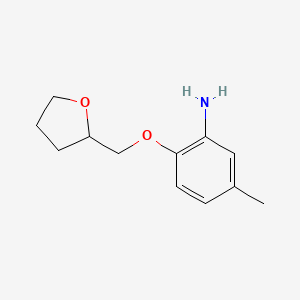
![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)
